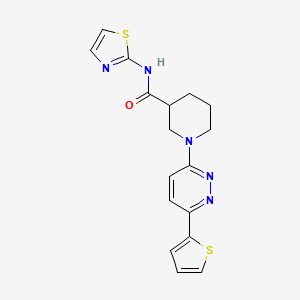
N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5OS2 and its molecular weight is 371.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(thiazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of heterocyclic structures, specifically thiazole, thiophene, and pyridazine rings. Its molecular formula is C15H14N4O2S2 with a molecular weight of 346.4 g/mol. The structural complexity is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as an inhibitor of various enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific cancer-related proteins and enzymes, which may lead to reduced tumor growth and proliferation.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
Anticancer Properties
Recent studies have highlighted the compound's selective cytotoxic effects against various cancer cell lines. For instance, it exhibited significant anti-proliferative effects on B-cell acute lymphoblastic leukemia (B-ALL) cell lines, particularly RS4;11, where it reduced metabolic activity significantly at concentrations of 5 µM and 10 µM .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Thiazolopyridine derivatives have been documented to possess anti-tubercular, anti-microbial, and anti-inflammatory activities . These properties make it a candidate for further development in treating infectious diseases.
Case Studies
- In Vitro Studies : A study examining the effects of thiazolopyridine derivatives on lymphoma and leukemia cell lines demonstrated selective cytotoxicity and apoptosis induction . The study reported a significant decrease in metabolic activity in treated cells compared to controls.
- Mechanistic Insights : Flow cytometric analysis revealed that treatment with the compound affected cell cycle progression in B-ALL cells, reducing the proportion of cells in the G1 phase while increasing those in the G2 phase after 72 hours of exposure .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| N-(thiazol-2-yl)-1-(pyridazin-3-yl)piperidine | Anticancer | Thiazole and pyridazine rings |
| N-(thiophen-2-yl)-1-(pyridazin-3-yl)piperidine | Antimicrobial | Thiophene and pyridazine rings |
| N-(thiazol-2-yl)-1-(thiophen-2-yl)piperidine | Anti-inflammatory | Thiazole and thiophene rings |
The distinct combination of thiazole, thiophene, and pyridazine in this compound enhances its potential therapeutic applications compared to other derivatives.
Eigenschaften
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c23-16(19-17-18-7-10-25-17)12-3-1-8-22(11-12)15-6-5-13(20-21-15)14-4-2-9-24-14/h2,4-7,9-10,12H,1,3,8,11H2,(H,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKZUASVRHXZGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














